molecular formula C8H8BFO4 B8060610 3-(Carboxymethyl)-4-fluorobenzeneboronic acid

3-(Carboxymethyl)-4-fluorobenzeneboronic acid

Cat. No.: B8060610
M. Wt: 197.96 g/mol
InChI Key: IWYRGQTUJZQGAM-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-4-fluorobenzeneboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications. This particular compound features a carboxymethyl group and a fluorine atom attached to a benzene ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-4-fluorobenzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-4-fluorobenzeneboronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxymethyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carboxymethyl group can produce alcohols.

Scientific Research Applications

3-(Carboxymethyl)-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Carboxymethyl)-4-fluorobenzeneboronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in various biological and chemical processes. The boronic acid group can bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the carboxymethyl and fluorine substituents, making it less versatile in certain applications.

    4-Fluorophenylboronic acid: Similar structure but lacks the carboxymethyl group, which limits its reactivity in some reactions.

    3-Carboxyphenylboronic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

Uniqueness

3-(Carboxymethyl)-4-fluorobenzeneboronic acid is unique due to the presence of both the carboxymethyl and fluorine substituents. These groups enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .

Properties

IUPAC Name

2-(5-borono-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,13-14H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYRGQTUJZQGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CC(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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